Physicochemical Differentiation: Lipophilicity and Polar Surface Area Profile
The target compound possesses a calculated lipophilicity (logP) of 3.94 and a topological polar surface area (tPSA) of 45 Ų, as recorded in the ZINC database [1]. This profile places it in a distinct drug-likeness landscape compared to classic CNS-active quinazolines. For example, the EGFR inhibitor Gefitinib (a mono-quinazoline) has a substantially higher logP of approximately 4.2 and a tPSA of 68 Ų. The lower tPSA of the target compound may confer superior passive membrane permeability, while the slightly lower logP could mitigate heightened CYP450 binding, representing a differentiated optimization starting point for CNS-targeted quinazolines.
| Evidence Dimension | Lipophilicity and Polar Surface Area |
|---|---|
| Target Compound Data | logP = 3.94; tPSA = 45 Ų |
| Comparator Or Baseline | Gefitinib (baseline mono-quinazoline kinase inhibitor): logP ≈ 4.2; tPSA = 68 Ų |
| Quantified Difference | ΔlogP ≈ -0.26; ΔtPSA = -23 Ų |
| Conditions | Computational prediction (ZINC database) vs. literature-reported values for Gefitinib |
Why This Matters
For procurement decisions in CNS drug discovery, a lower tPSA is a critical criterion for blood-brain barrier penetration, making this scaffold a potentially superior starting point over traditional quinazoline kinase inhibitors in that therapeutic area.
- [1] ZINC Database Entry. ZINC000016480912. logP and tPSA values for target compound. View Source
